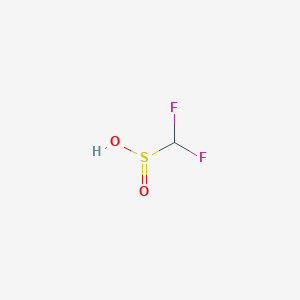
Difluoromethanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethanesulfinic acid is an organic compound with the molecular formula CH₂F₂O₂S. It is a strong organic acid known for its wide range of applications in scientific research, particularly in organic synthesis and as a catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoromethanesulfinic acid can be synthesized through various methods. One common method involves the reaction of difluoromethyl sulfenyl chloride with water. Another method includes the electrochemical fluorination of methanesulfinic acid, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the use of sodium difluoromethanesulfinate as a precursor. This compound is prepared by reacting difluoromethyl sulfenyl chloride with sodium hydroxide, followed by purification processes .
Chemical Reactions Analysis
Types of Reactions
Difluoromethanesulfinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form difluoromethanesulfonic acid.
Reduction: It can be reduced to form difluoromethane.
Substitution: It can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl hydroperoxide, methylene chloride, and water. These reactions are typically carried out at room temperature in a two-phase system .
Major Products
Major products formed from these reactions include difluoromethylated heteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Difluoromethanesulfinic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing difluoromethyl groups into organic molecules.
Biochemical Studies: It is used as a buffer in biochemical studies and as a corrosion inhibitor in metalworking.
Pharmaceutical Production: It is a component in the production of certain pharmaceuticals.
Mechanism of Action
The mechanism by which difluoromethanesulfinic acid exerts its effects involves the generation of difluoromethyl radicals. These radicals can participate in various chemical reactions, leading to the formation of difluoromethylated products. The molecular targets and pathways involved include the activation of heteroaromatic bases and the stabilization of radical intermediates .
Comparison with Similar Compounds
Similar Compounds
Sodium trifluoromethanesulfinate:
Zinc difluoromethanesulfinate: Used in iron-catalyzed difluoromethylation reactions.
Uniqueness
Difluoromethanesulfinic acid is unique due to its ability to introduce difluoromethyl groups into organic molecules under mild conditions. This property makes it valuable in the synthesis of bioactive molecules and pharmaceuticals .
Properties
IUPAC Name |
difluoromethanesulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2O2S/c2-1(3)6(4)5/h1H,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYKBCYTNZWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














